

Application Notes and Protocols: Synthesis of p-Chloroacetanilide

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Compound of Interest

Compound Name: *p*-Chloroacetanilide

Cat. No.: B1165894

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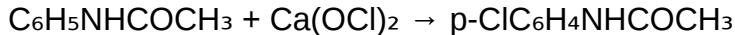
Introduction

p-Chloroacetanilide is a derivative of acetanilide and serves as an important intermediate in the synthesis of various pharmaceuticals and dyes. This document provides a detailed laboratory protocol for the synthesis of **p-chloroacetanilide** via the chlorination of acetanilide using calcium hypochlorite (bleaching powder) as the chlorinating agent. The procedure is suitable for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

The overall reaction involves the electrophilic substitution of a chlorine atom onto the aromatic ring of acetanilide, predominantly at the para position due to the ortho, para-directing effect of the acetamido group.

Chemical Equation:



Reagents and Materials

A comprehensive list of the physical and chemical properties of the key reagents and the product is provided below for reference and safety considerations.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Appearance
Acetanilide	C ₈ H ₉ NO	135.17	113-115	304	White to gray solid flakes or powder[1][2][3][4][5]
Calcium Hypochlorite	Ca(OCl) ₂	142.98	100 (decomposes)	N/A	White to yellowish granular solid[6][7][8][9][10]
Glacial Acetic Acid	CH ₃ COOH	60.05	16.6	118	Clear, colorless liquid[11][12][13][14][15]
Ethanol	C ₂ H ₅ OH	46.07	-114	78.5	Clear, colorless liquid[16][17][18][19]
p-Chloroacetanilide	C ₈ H ₈ ClNO	169.61	179-180	333	White, crystalline solid[20][21][22]

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis, isolation, and purification of **p-chloroacetanilide**.

1. Dissolution of Acetanilide:

- In a 250 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in a mixture of 10 mL of glacial acetic acid and 10 mL of ethanol.[23]

- Gently warm the mixture on a hot plate to facilitate dissolution.

2. Reaction Setup:

- Once the acetanilide is completely dissolved, dilute the solution with 100 mL of water.
- Heat the solution to approximately 50°C with continuous stirring.[23]

3. Chlorination:

- Prepare a 10% solution of bleaching powder (calcium hypochlorite) by dissolving 10 g of bleaching powder in 100 mL of cold water.
- Slowly add the cold 10% bleaching powder solution to the heated acetanilide solution dropwise over a period of 15-20 minutes, while maintaining vigorous stirring.[23]
- The temperature of the reaction mixture should be maintained at 50°C during the addition.

4. Isolation of Crude Product:

- After the complete addition of the bleaching powder solution, continue stirring the mixture for another 30 minutes.
- Cool the reaction mixture in an ice bath to facilitate the precipitation of the crude **p-chloroacetanilide**.
- Collect the white precipitate by vacuum filtration using a Büchner funnel.
- Wash the collected solid with two portions of cold water to remove any soluble impurities.

5. Purification by Recrystallization:

- Transfer the crude **p-chloroacetanilide** to a clean Erlenmeyer flask.
- Add a minimal amount of hot ethanol (or a mixture of ethanol and water) to dissolve the solid completely.[24][25][26][27] It is crucial to use the minimum amount of solvent to ensure a good yield upon recrystallization.

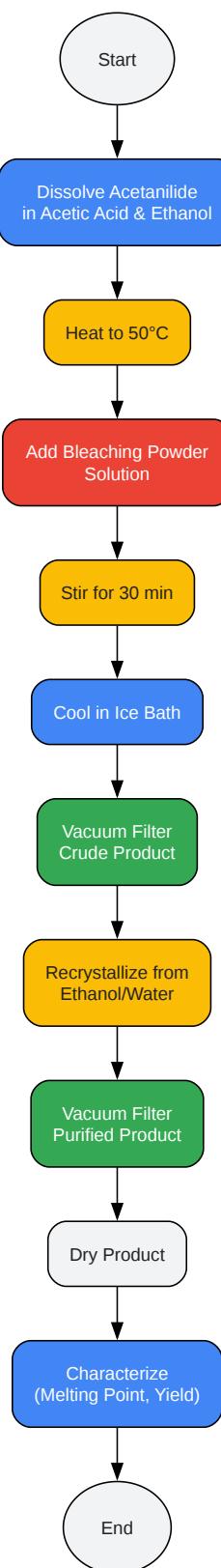
- Allow the hot solution to cool slowly to room temperature. Crystals of **p-chloroacetanilide** will start to form.
- To maximize the yield, place the flask in an ice bath for about 15-20 minutes to complete the crystallization process.[25]
- Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified **p-chloroacetanilide** crystals in a desiccator or a low-temperature oven.

6. Characterization:

- Determine the melting point of the dried product. The literature melting point of **p-chloroacetanilide** is 179-180°C.[21]
- Calculate the percentage yield of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of **p-chloroacetanilide**.



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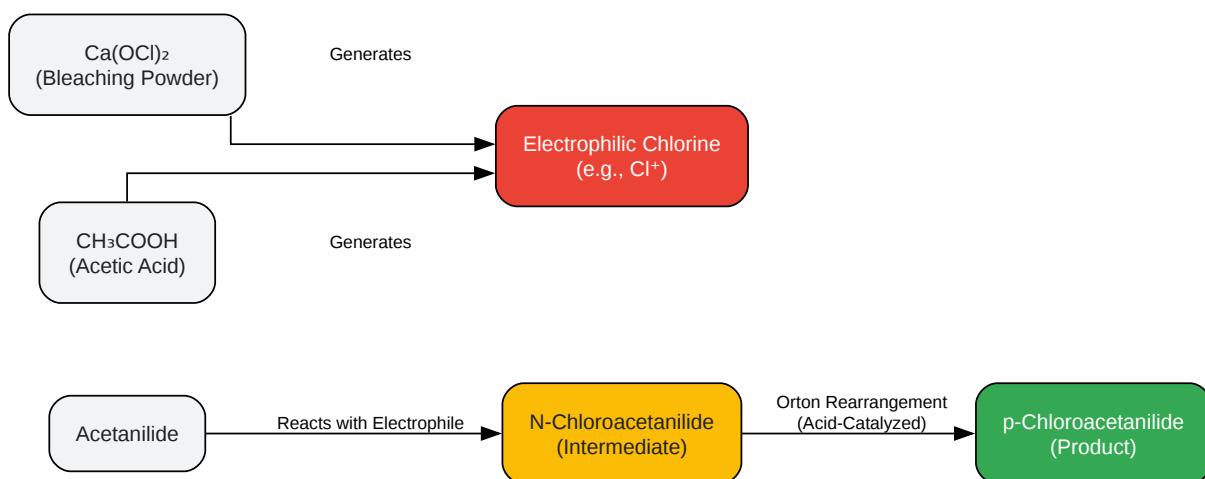
Caption: Workflow for the synthesis of **p-Chloroacetanilide**.

Reaction Mechanism

The chlorination of acetanilide with calcium hypochlorite in an acidic medium is believed to proceed through the following steps:

- Formation of the Electrophile: In the presence of acetic acid, hypochlorous acid (HOCl) is generated from calcium hypochlorite. The hypochlorous acid is then protonated to form H_2OCl^+ , which can act as a source of the electrophilic chloronium ion (Cl^+).
- Electrophilic Aromatic Substitution: The electron-rich aromatic ring of acetanilide attacks the electrophilic chlorine species. The acetamido group ($-\text{NHCOCH}_3$) is an activating and ortho, para-directing group. Due to steric hindrance at the ortho positions, the para-substituted product, **p-chloroacetanilide**, is the major product.
- Rearrangement (Orton Rearrangement): An alternative mechanistic pathway involves the formation of an N-chloro intermediate (N-chloroacetanilide), which then undergoes an acid-catalyzed intermolecular rearrangement, known as the Orton rearrangement, to yield the final **p-chloroacetanilide**.^{[28][29]}

Signaling Pathway of the Reaction Mechanism



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